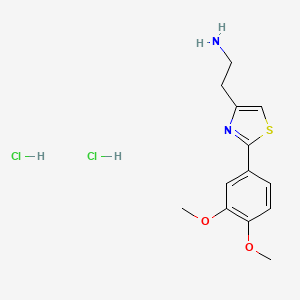

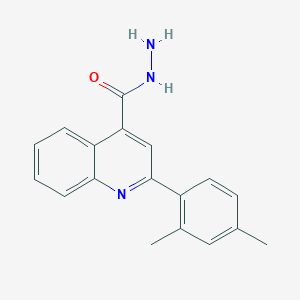

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound has a molecular weight of 202.13 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is "1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H" .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 202.13 .科学的研究の応用

Photophysical Studies and Chemosensors

Salman A. Khan (2020) synthesized a novel pyrazoline derivative that demonstrates positive solvatochromism and can be used as a fluorescent chemosensor for the selective detection of Fe3+ ions based on fluorometric detection. This study highlights the compound's potential in environmental monitoring and analytical chemistry applications (Khan, 2020).

Molecular Dynamics and Corrosion Inhibition

S. Kaya et al. (2016) performed density functional theory calculations and molecular dynamics simulations on thiazole derivatives to predict their performances as corrosion inhibitors of iron. This research provides insights into the design of more effective corrosion inhibitors based on thiazole structures (Kaya et al., 2016).

Synthesis of Novel Compounds with Biological Activities

Vladimír Pejchal et al. (2015) explored the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and evaluated their antibacterial and antifungal activities. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Drug Metabolism and Pharmacokinetics

L. M. Nielsen et al. (2017) characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe hallucinogens. Understanding the metabolic pathways of these compounds is crucial for assessing their pharmacokinetics and potential drug interactions (Nielsen et al., 2017).

作用機序

Target of Action

It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 2-(3,4-dimethoxyphenyl)thiazol-4-amine, which is then reacted with ethyl bromoacetate to form 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetic acid. This acid is then decarboxylated to form 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethanamine, which is finally reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "thiosemicarbazide", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol to form 2-(3,4-dimethoxyphenyl)thiazol-4-amine.", "Step 2: React 2-(3,4-dimethoxyphenyl)thiazol-4-amine with ethyl bromoacetate and sodium hydroxide in ethanol to form 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetic acid.", "Step 3: Decarboxylate 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetic acid by heating with concentrated hydrochloric acid to form 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethanamine.", "Step 4: React 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt." ] } | |

CAS番号 |

858009-37-7 |

分子式 |

C13H17ClN2O2S |

分子量 |

300.80 g/mol |

IUPAC名 |

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C13H16N2O2S.ClH/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13;/h3-4,7-8H,5-6,14H2,1-2H3;1H |

InChIキー |

GSPNCKDFVXKVFE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl.Cl |

正規SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)

![1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2693359.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2693364.png)

![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)

![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)